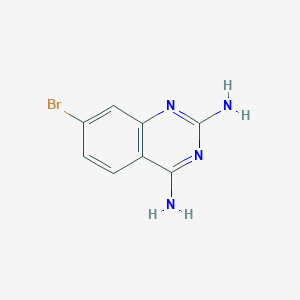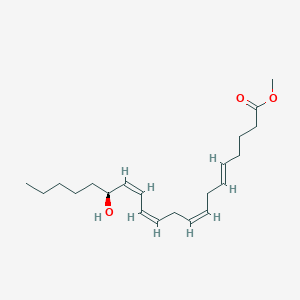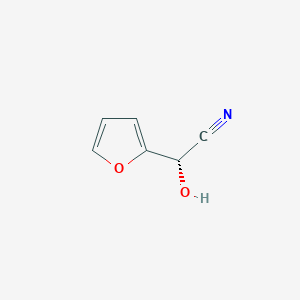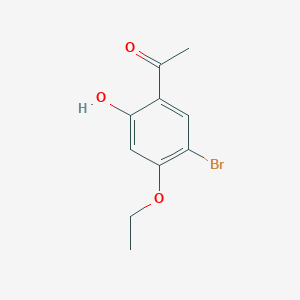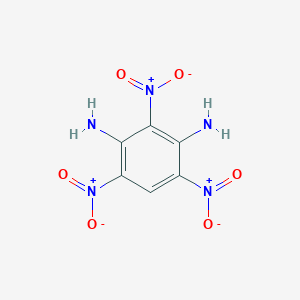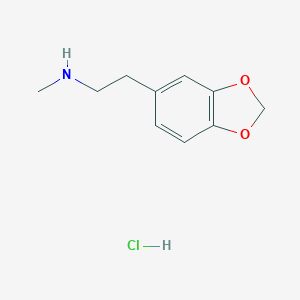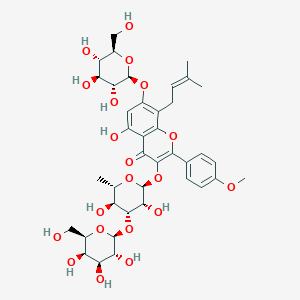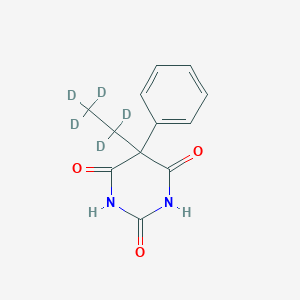
6beta-Oxymorphol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6beta-Oxymorphol involves the reduction of oxymorphone . The process begins with oxymorphone hydrochloride and aminoiminomethanesulfinic acid in water at 65 degrees Celsius for 4 hours under an inert atmosphere . The reaction is then continued with water and ammonium chloride at a pH of 10-10.5 . The product precipitates as a white solid and is separated by filtration .Applications De Recherche Scientifique
Neurology Research
6beta-Oxymorphol is utilized in neurology research as a certified reference material for chemical standards . Its role in studying neurological pathways and disorders is crucial due to its biochemical properties.
Pharmacology
In pharmacology, 6beta-Oxymorphol is an active metabolite of oxymorphone, contributing to the development of new semi-synthetic analgesics and cough suppressants . It’s also used in pharmacophore modeling for drug design .
Biochemistry
The compound’s biochemical interactions are significant for understanding molecular mechanisms within cells. It serves as a reference in the synthesis and analysis of complex biochemical systems .
Toxicology
6beta-Oxymorphol’s metabolites are important in toxicological studies, particularly in omics approaches, which include transcriptomics, proteomics, and metabolomics, to elucidate toxicity mechanisms and establish adverse outcome pathways .
Environmental Science
While direct applications of 6beta-Oxymorphol in environmental science aren’t explicitly mentioned, related compounds are used in nanomaterials for environmental improvement and photocatalysis for pollution control .
Analytical Chemistry
As a high-quality reference material, 6beta-Oxymorphol aids in the calibration and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Medicine
Its derivatives are explored for medical applications, including diagnostic imaging and therapeutic interventions, due to their radioactive properties .
Neuroscience
The compound is part of the molecular systems neuroscience, where it helps in understanding how molecular systems modulate circuits and brain networks, influencing brain states and behavior .
Mécanisme D'action
Target of Action
6beta-Oxymorphol, also known as beta-Oxymorphol, is a semi-synthetic opioid that predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The opioid mu-receptor is primarily responsible for mediating the effects of opioids like 6beta-Oxymorphol, including analgesia and other central nervous system effects .
Mode of Action
6beta-Oxymorphol exerts its effects by binding to the opioid mu-receptor, leading to a series of intracellular events. This interaction results in decreased perception of pain, increased pain tolerance, and increased feelings of euphoria .
Biochemical Pathways
The biochemical pathways involved in the action of 6beta-Oxymorphol are complex and involve several steps. The compound is metabolized in the liver by enzymes such as CYP2D6 and CYP3A . The metabolites produced, including noroxycodone, oxycodone, and oxymorphone, also have biological activity . The conversion of oxymorphone to 6beta-Oxymorphol is one of the key steps in this pathway .
Pharmacokinetics
The pharmacokinetics of 6beta-Oxymorphol involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, primarily by the CYP2D6 and CYP3A enzymes . The metabolites are then excreted in the urine . The bioavailability of 6beta-Oxymorphol can be influenced by factors such as the route of administration and the presence of food in the stomach .
Result of Action
The primary result of 6beta-Oxymorphol’s action is potent analgesia, or pain relief . This is achieved through its interaction with the opioid mu-receptor, which leads to decreased perception of pain and increased pain tolerance . Other effects can include euphoria and feelings of relaxation .
Action Environment
The action, efficacy, and stability of 6beta-Oxymorphol can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and effectiveness. Drugs that inhibit CYP2D6 or CYP3A enzymes can potentially increase the levels of 6beta-Oxymorphol, thereby enhancing its effects . On the other hand, drugs that induce these enzymes can decrease its levels, reducing its effectiveness . Additionally, individual genetic variations in the CYP2D6 and CYP3A enzymes can also influence the metabolism and response to 6beta-Oxymorphol .
Propriétés
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLHGPVOULICI-LQPBRMSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317903 | |
| Record name | beta-Oxymorphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Oxymorphol | |
CAS RN |
54934-75-7 | |
| Record name | β-Oxymorphol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54934-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Oxymorphol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Oxymorphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-OXYMORPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?
A1: 6beta-Oxymorphol is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that 6beta-Oxymorphol was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of 6beta-Oxymorphol to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






